4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
説明
Structural Classification and Heterocyclic Framework
This compound belongs to the broader class of fused bicyclic heterocycles known as pyrrolo[2,3-d]pyrimidines, which are characterized by the fusion of a pyrrole ring with a pyrimidine ring system. The heterocyclic framework consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring, creating an aromatic bicyclic system with three nitrogen atoms distributed across the two rings. The pyrimidine portion contains two nitrogen atoms in the six-membered ring, while the pyrrole portion contributes one nitrogen atom in the five-membered ring.
The aromatic nature of this bicyclic system arises from the delocalized pi-electron system that encompasses both rings, satisfying Hückel's rule with six pi-electrons distributed across the conjugated framework. In pyrrolo[2,3-d]pyrimidines, the nitrogen atom in the pyrrole ring contributes two electrons from its lone pair to the aromatic sextet, while the nitrogen atoms in the pyrimidine ring each contribute one electron, similar to carbon atoms in benzene.
The specific compound this compound features an ethynyl substituent (-C≡C-H) attached to the 4-position of the pyrimidine ring. This alkyne functional group introduces additional chemical reactivity and structural rigidity to the molecule, with the triple bond contributing to the compound's ability to participate in various coupling reactions, particularly palladium-catalyzed cross-coupling processes. The compound exists as a pale-yellow to yellow-brown solid with a molecular weight of 143.15 g/mol and demonstrates significant thermal stability with a calculated boiling point of 330.3±22.0°C at 760 mmHg.
| Property | Value |
|---|---|
| Molecular Formula | C8H5N3 |
| Molecular Weight | 143.15 g/mol |
| Physical Form | Pale-yellow to Yellow-brown Solid |
| Boiling Point | 330.3±22.0°C at 760 mmHg |
| Flash Point | 161.2±15.3°C |
| Density | 1.3±0.1 g/cm3 |
| Exact Mass | 143.048340 |
| Topological Polar Surface Area | 41.57 Ų |
Historical Development of Pyrrolo[2,3-d]pyrimidine Chemistry
The historical development of pyrrolo[2,3-d]pyrimidine chemistry spans several decades, with early synthetic efforts focused on establishing reliable methodologies for constructing the bicyclic framework and introducing substituents at strategic positions. The initial challenges in synthesizing pyrrolo[2,3-d]pyrimidines, particularly those bearing substituents at the 5-position, led to the development of various synthetic approaches that have evolved over time.
One of the foundational synthetic approaches involved the construction of the pyrrolo[2,3-d]pyrimidine system followed by functionalization, typically through halogenation and subsequent coupling reactions. The development of reliable chlorination protocols using phosphorus oxychloride became a cornerstone methodology, enabling the preparation of key intermediates for further derivatization. These early synthetic efforts established that introducing substituents at the 5-position posed considerable challenges compared to functionalization at other positions of the bicyclic framework.
The evolution of palladium-catalyzed cross-coupling chemistry significantly advanced the field of pyrrolo[2,3-d]pyrimidine synthesis, particularly for the preparation of 4-alkynyl derivatives. The Sonogashira coupling reaction emerged as a powerful tool for introducing alkyne functionality at the 4-position, enabling the synthesis of compounds like this compound through coupling of 4-iodopyrrolo[2,3-d]pyrimidine precursors with terminal alkynes. This methodology represented a significant advancement in the synthetic accessibility of alkyne-substituted pyrrolo[2,3-d]pyrimidines.
The development of efficient synthetic routes also encompassed the exploration of various substitution patterns and the optimization of reaction conditions for specific transformations. Research groups focused on developing systematic approaches to access different substitution patterns, leading to the establishment of structure-activity relationships that guided subsequent medicinal chemistry efforts. The progression from early synthetic challenges to sophisticated coupling methodologies represents a significant evolution in the field's capability to access diverse pyrrolo[2,3-d]pyrimidine derivatives.
Significance in Heterocyclic Medicinal Chemistry
Pyrrolo[2,3-d]pyrimidines have emerged as privileged scaffolds in medicinal chemistry due to their structural similarity to naturally occurring purines and their ability to interact with various biological targets. The bicyclic framework provides an ideal platform for designing inhibitors of enzymes that recognize purine substrates, particularly kinases and other adenosine triphosphate-utilizing enzymes. The heterocyclic system's ability to form hydrogen bonding interactions with amino acid residues in enzyme active sites has made it a valuable pharmacophore in drug discovery programs.
The significance of pyrrolo[2,3-d]pyrimidines in medicinal chemistry is evidenced by their successful application in developing inhibitors for various therapeutic targets. These compounds have demonstrated activity against cancer cell lines, with several derivatives showing potent antiproliferative effects against breast cancer cell lines such as MCF-7. The ability to modulate kinase activity, particularly c-Src and vascular endothelial growth factor receptor, has positioned pyrrolo[2,3-d]pyrimidines as important scaffolds for oncology drug discovery.
The structural flexibility of the pyrrolo[2,3-d]pyrimidine framework allows for systematic optimization of biological activity through strategic substitution at various positions. Contemporary research has demonstrated that different substitution patterns can dramatically alter selectivity profiles, enabling the development of highly selective inhibitors for specific therapeutic targets. For example, the introduction of methylation at the 4-amino group has been shown to effectively reduce activity against epidermal growth factor receptor while maintaining potency against colony-stimulating factor 1 receptor.
The importance of pyrrolo[2,3-d]pyrimidines extends beyond traditional small molecule therapeutics to include applications in immunotherapy and other emerging therapeutic areas. Recent investigations have identified pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1, with implications for stimulating the stimulator of interferon genes pathway in cancer immunotherapy applications. This expanding scope of biological activity underscores the continued relevance of this heterocyclic framework in contemporary drug discovery efforts.
Position of this compound in Contemporary Research
This compound occupies a unique position in contemporary research as both a synthetic intermediate and a biologically active scaffold in its own right. The presence of the ethynyl group at the 4-position provides multiple avenues for further chemical modification, making this compound a valuable building block for accessing more complex derivatives through click chemistry and other bioorthogonal reactions. The alkyne functionality enables efficient coupling with azide-containing molecules, facilitating the preparation of labeled compounds for biological studies and the development of molecular probes.
Recent research has demonstrated the utility of 4-alkynylpyrrolo[2,3-d]pyrimidines in medicinal chemistry applications, particularly in the development of kinase inhibitors. The rigid linear geometry of the ethynyl group provides favorable interactions with binding pockets of various enzymes, contributing to both potency and selectivity profiles. Studies focusing on epidermal growth factor receptor inhibitors have shown that pyrrolo[2,3-d]pyrimidine derivatives bearing alkyne substituents can achieve remarkable selectivity for mutant forms of the enzyme over wild-type variants.
The compound's role in contemporary research extends to its application as a key intermediate in the synthesis of more complex pyrrolo[2,3-d]pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions involving this compound have enabled the preparation of novel heterocyclic systems, including indole-substituted derivatives that demonstrate enhanced biological activity profiles. These synthetic applications highlight the compound's versatility as a platform for accessing diverse chemical space.
Current research trends also encompass the use of this compound in the development of molecular probes and imaging agents. The alkyne functionality serves as a handle for bioconjugation reactions, enabling the attachment of fluorescent labels, affinity tags, and other functional groups necessary for biological studies. This application has proven particularly valuable in chemical biology research, where the compound serves as a scaffold for developing tool compounds to study various biological processes.
| Research Application | Key Features | Contemporary Relevance |
|---|---|---|
| Synthetic Intermediate | Palladium-catalyzed coupling reactions | High synthetic utility for accessing complex derivatives |
| Kinase Inhibitor Development | Favorable binding pocket interactions | Active area of pharmaceutical research |
| Click Chemistry Applications | Bioorthogonal alkyne functionality | Emerging applications in chemical biology |
| Molecular Probe Development | Bioconjugation capabilities | Growing importance in biological studies |
| Immunotherapy Research | Potential ENPP1 inhibitory activity | Novel therapeutic area exploration |
Structure
2D Structure
特性
IUPAC Name |
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-3-4-9-8(6)11-5-10-7/h1,3-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQHVJZVIPHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702196 | |
| Record name | 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147014-44-5 | |
| Record name | 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Four-Step Novel Synthesis (US Patent US10738058B2)
- Starting materials: Ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
- Key steps:
- Condensation to form ethyl 2-cyano-4,4-diethoxybutanoate.
- Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
- Chlorination of the 4-hydroxy group to 4-chloro derivative using sodium hydroxide and appropriate chlorinating agents.
- Purification yielding >99.5% purity without further purification.
- Advantages:
- High overall yield (~67.8% for chlorination step).
- Reduced reaction times and fewer by-products.
- Ecological and economical benefits due to less solvent use and waste.
- Reaction conditions: Controlled molar ratios, solvent recovery, and mild reaction temperatures.
This method emphasizes a short, efficient route with environmentally friendly features and high purity suitable for pharmaceutical intermediates.
Condensation and Cyclization Using 1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene (CN Patent CN110386936B)
- Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to obtain 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Step 2: Addition-condensation cyclization with formamidine salt in the presence of alkali (sodium methoxide) in methanol.
- Reaction parameters:
- Dropwise addition of the butadiene intermediate at 0-50 °C.
- Cyclization at 20-40 °C, followed by elimination reaction at 60-80 °C.
- One-pot reaction sequence.
- Yield and purity: 90.2% yield with 99.3% purity after filtration and drying.
- Molar ratios: Base:formamidine salt:intermediate = 2.0-3.0 : 1.0-1.5 : 1.
- Solvents: Methanol or mixtures including cyclohexane, n-hexane, tetrahydrofuran, etc.
This method offers a robust, scalable approach with excellent yield and purity, suitable for industrial production.
The introduction of the ethynyl group at the 4-position generally involves palladium-catalyzed cross-coupling reactions such as Sonogashira coupling:
- Starting material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Reagents: Terminal alkyne (acetylene or a protected ethynyl derivative), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide co-catalyst.
- Conditions: Base (e.g., triethylamine), inert atmosphere, moderate temperatures (typically 50-80 °C).
- Outcome: Formation of this compound with high selectivity.
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization Notes
- The four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine offers superior yields and purity compared to older methods, with reduced waste and shorter reaction times.
- The use of sodium methoxide in methanol provides mild conditions for the cyclization and elimination steps, improving safety and scalability.
- Control of reaction temperatures and stoichiometry is critical for maximizing yield and minimizing by-products.
- The purity of intermediates is sufficiently high to avoid additional purification, facilitating downstream coupling reactions.
- The Sonogashira coupling step benefits from optimized catalyst and base selection to achieve efficient ethynylation without decomposition of the heterocyclic core.
化学反応の分析
Types of Reactions
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Chemical Applications
The compound serves as a versatile building block in organic synthesis. Its ethynyl group allows for various chemical modifications, making it useful in the creation of more complex molecular architectures. Researchers utilize 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine as a reagent in organic reactions, facilitating the development of new materials and pharmaceuticals.
Key Chemical Properties:
- Molecular Formula: C8H5N3
- Molecular Weight: 153.14 g/mol
- Reactivity: The ethynyl group enhances reactivity towards electrophiles, enabling diverse synthetic pathways.
Enzyme Inhibition Studies
Research has identified this compound derivatives as potential inhibitors of specific enzymes involved in critical biological processes. For instance, studies have focused on its inhibitory effects on calcium-dependent protein kinases in Plasmodium falciparum, the parasite responsible for malaria.
- Inhibitory Activity: Compounds derived from this structure demonstrated IC50 values ranging from 0.210 to 0.589 μM against PfCDPK4 and PfCDPK1, indicating strong potential for therapeutic applications against malaria .
Neuroprotective Properties
Another significant application of this compound is in the field of neurodegenerative diseases. Research indicates that derivatives of this compound can inhibit LRRK2 kinase activity, which is implicated in Parkinson's disease.
- In Vivo Studies: Compounds have shown effective CNS penetration and significant inhibition of Ser935 phosphorylation in animal models, suggesting their potential as therapeutic agents for Parkinson's disease .
Medicinal Chemistry
The unique structural characteristics of this compound make it an attractive candidate for drug development:
- Targeting Kinases: The ability to modulate kinase activity positions this compound as a lead structure for developing targeted therapies in cancer and other diseases where kinase signaling pathways are disrupted.
- Therapeutic Development: Its derivatives have been explored for their roles in inhibiting various kinases associated with different diseases, showcasing broad therapeutic potential.
Industrial Applications
Beyond academic research, this compound is also relevant in industrial applications:
- Pharmaceutical Production: This compound can be utilized in the synthesis of pharmaceuticals due to its ability to interact with biological macromolecules.
- Agrochemicals: Its reactivity and structural features may also lend themselves to the development of agrochemicals aimed at enhancing crop protection.
Case Studies and Research Findings
作用機序
The mechanism of action of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .
類似化合物との比較
Research Findings and Clinical Relevance
- Oncology : 4-ethynyl derivatives (e.g., PF-06459988) are in Phase II trials for EGFR-mutant NSCLC .
- Autoimmune Diseases : 4-Thiol JAK-3 inhibitors reduce inflammation in preclinical models of psoriasis .
- Antifolate Resistance : LY231514 overcomes resistance mechanisms in 5-fluorouracil-refractory cancers .
生物活性
4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly in cancer treatment and malaria.
This compound primarily targets various protein kinases, including:
- EGFR (Epidermal Growth Factor Receptor)
- Her2 (Human Epidermal Growth Factor Receptor 2)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK2 (Cyclin-Dependent Kinase 2)
The compound inhibits these kinases by binding to their active sites, disrupting pathways crucial for cell growth and angiogenesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, such as HepG2 liver cancer cells.
This compound exhibits several important biochemical properties:
- Inhibition of Kinases : It has been shown to inhibit p21-activated kinase 4 (PAK4), affecting cellular processes like growth and apoptosis.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism. For example, it inhibits phosphorylation of SLP76 in human T cell leukemia Jurkat cells, enhancing IL-2 secretion.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound derivatives. A notable compound from this class showed significant inhibitory activity against several cancer cell lines with IC50 values ranging from 29 to 59 µM. Specifically, one derivative exhibited IC50 values of 40 to 204 nM against EGFR, Her2, VEGFR2, and CDK2 enzymes, comparable to the established tyrosine kinase inhibitor sunitinib .
Antimalarial Activity
The compound also shows promise as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is vital for the survival of malaria parasites. In vitro studies reported IC50 values between 0.210 and 0.530 µM for PfCDPK4 inhibition. Molecular docking studies revealed that the compound forms critical interactions with key amino acids in the active site of PfCDPK4, indicating its potential for developing antimalarial therapies .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethynyl group enhances binding | Potent kinase inhibitor; anticancer and antimalarial activity |
| 7H-Pyrrolo[2,3-d]pyrimidine | Core structure without ethynyl group | Moderate kinase inhibition |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorine substitution at position 4 | Antimicrobial properties |
| 4-(Arylethynyl)-7H-pyrrolo[2,3-d]pyrimidine | Arylethynyl substitution at position 4 | Potent mGlu5 negative allosteric modulation |
The ethynyl group in this compound significantly enhances its binding affinity and specificity towards protein kinases compared to other derivatives.
Case Study: Anticancer Efficacy
A study evaluated the effects of a specific derivative of this compound on HepG2 liver cancer cells. The results indicated that treatment with this compound led to:
- Induction of apoptosis characterized by increased levels of pro-apoptotic proteins (caspase-3 and Bax).
- Downregulation of anti-apoptotic protein Bcl-2.
These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
Case Study: Malaria Treatment
Another study focused on the antimalarial properties of derivatives targeting PfCDPK4. The most promising compounds showed effective inhibition in vitro and indicated potential for further optimization into therapeutic agents against malaria. Molecular docking confirmed favorable interactions within the active site necessary for enzymatic function .
Q & A
Basic: What synthetic routes are commonly employed for preparing 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, and how can these be adapted for the 4-ethynyl analog?
The synthesis of 4-substituted derivatives typically involves nucleophilic substitution of the 4-chloro precursor with amines, alkynes, or other nucleophiles. For example, acid-mediated reactions using isopropanol and HCl under reflux (12–48 hours) are effective for introducing aryl/alkylamino groups . To synthesize the 4-ethynyl derivative, a Sonogashira coupling between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and an ethynyl reagent (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst could be explored. Reaction optimization may require inert conditions, controlled temperatures (e.g., 60–80°C), and purification via recrystallization or column chromatography .
Basic: What spectroscopic and analytical techniques are critical for characterizing 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., shifts for ethynyl protons at δ 2.5–3.5 ppm) .
- HRMS (APCI/ESI) : For molecular weight validation and purity assessment (e.g., calculated vs. observed m/z for [M+H]+) .
- X-ray crystallography : To resolve ambiguities in regiochemistry or tautomerism in the fused pyrrolopyrimidine system .
Advanced: How can researchers resolve contradictory kinase inhibition data between 4-ethynyl analogs and other substituted pyrrolo[2,3-d]pyrimidines?
Discrepancies may arise from substituent electronic effects or steric hindrance. For example:
- Ethynyl groups may alter π-π stacking or hydrogen bonding in kinase active sites compared to chloro or ethyl substituents .
- Methodological approaches :
Advanced: What strategies optimize the synthetic yield of 4-ethynyl derivatives while minimizing side reactions?
- Catalyst selection : Palladium/copper systems (e.g., Pd(PPh3)4/CuI) enhance coupling efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature control : Lower temperatures (e.g., 50°C) reduce decomposition of ethynyl reagents.
- Protecting groups : Introduce TMS-protected ethynyl groups to prevent polymerization, followed by deprotection .
Basic: What are the primary research applications of this compound in medicinal chemistry?
This scaffold is pivotal in:
- Kinase inhibitor development : As a core structure for targeting EGFR, CDK2, and VEGFR2 .
- Click chemistry : The ethynyl group enables bioorthogonal conjugation for probe or prodrug synthesis .
- Structure-activity relationship (SAR) studies : Systematic substitution at the 4-position to optimize potency and selectivity .
Advanced: How can researchers address solubility limitations of 4-ethynyl derivatives in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .
- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .
Advanced: What computational tools are recommended for predicting the reactivity of this compound in synthetic planning?
- Retrosynthesis software : Tools like AiZynthFinder or Pistachio leverage reaction databases to propose feasible routes .
- DFT calculations : Model transition states for key steps (e.g., Sonogashira coupling) to identify energy barriers .
- ADMET prediction : Platforms like ADMETLab 2.0 assess pharmacokinetic properties early in design .
Basic: What safety precautions are essential when handling this compound?
- Toxicity : Classified as a toxic solid (UN2811); use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep desiccated at –20°C to prevent hydrolysis or oxidation .
- Waste disposal : Follow institutional guidelines for halogenated/organic waste .
Advanced: How do steric and electronic effects of the ethynyl group influence the compound’s interaction with biological targets?
- Steric effects : The linear ethynyl group may restrict access to hydrophobic pockets compared to bulkier substituents (e.g., ethyl) .
- Electronic effects : The electron-withdrawing nature of the ethynyl group enhances hydrogen-bond acceptor capacity at the pyrimidine N-atoms, potentially improving binding to kinase catalytic domains .
Basic: What are the key differences between 4-ethynyl and 4-chloro analogs in terms of synthetic versatility and biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
